molecular formula C9H8BrN3 B580473 3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole CAS No. 1227465-57-7

3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B580473
CAS No.: 1227465-57-7
M. Wt: 238.088
InChI Key: JSJNGBMYTOUBGI-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the third position and a 3-methylphenyl group at the fifth position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzyl bromide with sodium azide to form 3-methylphenyl azide, which is then subjected to cyclization with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in solvents like DMF or ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Formation of substituted triazoles with various functional groups.

    Oxidation Reactions: Formation of oxidized triazole derivatives.

    Coupling Reactions: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-1,2,4-triazole: Lacks the 3-methylphenyl group, leading to different chemical and biological properties.

    5-(3-Methylphenyl)-1H-1,2,4-triazole:

    3-Chloro-5-(3-methylphenyl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of both the bromine atom and the 3-methylphenyl group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions and modifications that are not possible with other similar compounds.

Properties

IUPAC Name

5-bromo-3-(3-methylphenyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-6-3-2-4-7(5-6)8-11-9(10)13-12-8/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJNGBMYTOUBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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